REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[C:14]([Cl:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][C:7]=1[C:8]([OH:10])=O.O.[CH3:20]COC(C)=O>CN(C=O)C>[Cl:5][C:6]1[C:14]([Cl:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][C:7]=1[C:8](=[O:10])[CH3:20]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1Cl)[N+](=O)[O-]
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Name
|
ice
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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184 mL
|
Type
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solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
obtained from Aldrich, (125 mL) at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 17 hours (note
|
Duration
|
17 h
|
Type
|
DISSOLUTION
|
Details
|
acid completely dissolves
|
Type
|
TEMPERATURE
|
Details
|
upon heating)
|
Type
|
CUSTOM
|
Details
|
the excess thionyl chloride was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
obtained from Aldrich, (11.39 g, 285 mmol) in DMF at 0° C.
|
Type
|
CUSTOM
|
Details
|
obtained form Aldrich, (14.65 mL, t—s 96.5 mmol) dropwise
|
Type
|
ADDITION
|
Details
|
slowly added via cannula to the reaction mixture
|
Type
|
STIRRING
|
Details
|
to stir for 16 h as ambient temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
by recooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
slowly quenching with excess 2M aqueous HCl (200 mL)
|
Type
|
CUSTOM
|
Details
|
To the crude reaction
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
washed four times with saturated aqueous brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
The resulting product was dissolved in 111 mL of a 7.7/5/1 AcOH/H2O/conc
|
Type
|
TEMPERATURE
|
Details
|
H2SO4, solution and heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The AcOH was removed under vacuum
|
Type
|
ADDITION
|
Details
|
followed by EtOAc addition (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with saturated aqueous brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (30% CH2Cl2 in hexane)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |